molecular formula C4H3ClN2O2 B579361 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride CAS No. 15323-68-9

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride

Cat. No.: B579361
CAS No.: 15323-68-9
M. Wt: 146.53
InChI Key: CSTVMCQNLZLFBF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a heterocyclic compound with the molecular formula C4H3ClN2O2. It features a five-membered ring containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride typically involves the reaction of 4-methyl-1,2,5-oxadiazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxadiazole derivative is treated with thionyl chloride to introduce the carbonyl chloride functional group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Biological Activity

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl chloride functional group. Its molecular formula is C4H3ClN2O3C_4H_3ClN_2O_3 with a molecular weight of approximately 162.53 g/mol. This compound is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities.

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. The compound's unique structure contributes to its reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of 1,2,5-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain synthesized derivatives showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These effects are attributed to mechanisms involving topoisomerase I inhibition and other molecular targets, suggesting potential as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Compounds derived from oxadiazoles have shown effectiveness against a range of bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various Gram-positive bacteria, indicating strong antimicrobial activity .

Study on Anticancer Activity

A comprehensive study involving the synthesis of various 1,2,5-oxadiazole derivatives highlighted their antiproliferative effects. The derivatives were tested against multiple cancer cell lines, revealing that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. The study utilized molecular docking techniques to elucidate the binding interactions with topoisomerase I, providing insights into the mechanism of action.

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, several derivatives were screened against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like nitrofurantoin. This suggests that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Properties
This compound Oxadiazole derivativeExhibits antiproliferative activity against cancer cells
1,2,4-Oxadiazole OxadiazoleUsed in agrochemicals; different ring structure
1,3-Oxazolidine OxazolidineExhibits antibacterial properties
1,2-Diazole DiazoleKnown for diverse biological activities

The unique aspect of this compound lies in its specific reactivity patterns and biological activities that differentiate it from other similar compounds. Its ability to form various derivatives makes it a versatile candidate in medicinal chemistry.

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)7-9-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVMCQNLZLFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664494
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-68-9
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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